Benzoyl chloride-alpha-13C
Overview
Description
Benzoyl chloride-alpha-13C is a compound that is closely related to various benzoyl derivatives and is of interest in the field of organic chemistry due to its potential applications in polymer and materials science. While the provided papers do not directly discuss Benzoyl chloride-alpha-13C, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzoyl-related compounds can be complex, involving multiple steps and the potential for various isomers. For instance, the structural characterization of polybenzyls synthesized from the polymerization of benzyl chloride is discussed, indicating that the reaction conditions, such as temperature, can significantly influence the branching and substitution patterns of the resulting polymers . This suggests that the synthesis of Benzoyl chloride-alpha-13C would also require careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of benzoyl derivatives can be quite intricate, as demonstrated by the study of Nα-benzoyl-L-argininate ethyl ester chloride, which serves as a model compound for poly(ester amide) precursors. The X-ray diffraction analysis reveals that the compound crystallizes in a chiral space group and features an extensive network of hydrogen bonds . This level of detail in structural analysis is crucial for understanding the molecular geometry and stereochemistry of Benzoyl chloride-alpha-13C.
Chemical Reactions Analysis
Chemical reactions involving benzoyl derivatives can be influenced by the molecular structure and the presence of different functional groups. The rotational isomerism about the C alpha-CO bond in proline derivatives, as studied through NMR spectroscopy, highlights the dynamic nature of these compounds and the potential energy barriers involved in their interconversion . This information is valuable when considering the reactivity and stability of Benzoyl chloride-alpha-13C in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoyl derivatives are closely tied to their molecular structure. The use of high-field 13C-NMR spectroscopy for the structural characterization of polybenzyls provides insights into the chemical shifts and substitution patterns that are indicative of the compound's electronic environment . Such spectroscopic techniques are essential for determining the properties of Benzoyl chloride-alpha-13C, including its reactivity, solubility, and potential applications in material science.
Scientific Research Applications
Applications of Benzoyl Compounds in Scientific Research
1. Microbial Resistance and Antimicrobial Properties
Benzalkonium chlorides, related to benzoyl compounds, exhibit broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. Their widespread use in commercial products and the potential for microbial resistance due to frequent exposure have been subjects of investigation (Pereira & Tagkopoulos, 2019).
2. Acne Treatment
Benzoyl peroxide, a well-known benzoyl compound, is extensively used in the treatment of acne due to its significant antibacterial, antikeratolytic, and comedolytic activities. Studies have explored its effectiveness as monotherapy and in combination with other treatments, highlighting its role in managing comedonal and inflammatory acne lesions (Tanghetti & Popp, 2009).
3. Ophthalmic Treatments
Research has also delved into the ocular surface effects of preservatives in eyedrops, particularly benzalkonium chloride, which can cause adverse effects on tear production and corneal surface damage. Studies emphasize the importance of considering preservative-free treatments for glaucoma to improve patient tolerability and adherence (Baudouin, 2009).
Safety And Hazards
properties
IUPAC Name |
benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455297 | |
Record name | Benzoyl chloride-alpha-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl chloride-alpha-13C | |
CAS RN |
52947-05-4 | |
Record name | Benzoyl chloride-alpha-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52947-05-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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